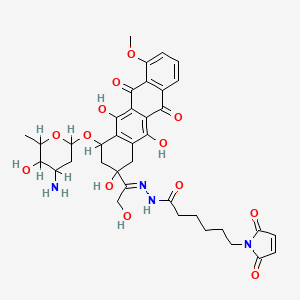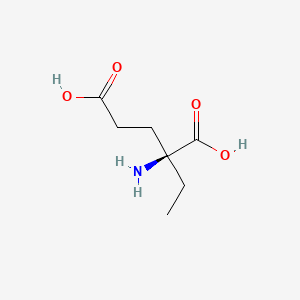
Eglu
Descripción general
Descripción
“Eglu” appears to refer to two distinct entities. One is a brand of chicken coop marketed in the UK, designed for small-scale, backyard chicken keeping . The Eglu Cube, for instance, is a chicken coop designed with features like smooth surfaces for easy cleaning, raccoon-proof mesh, and a 10-year worry-free warranty .
The other “Eglu” refers to (2S)-α-Ethylglutamic acid, also known as EGLU, which is a potent and competitive mGluR-2 receptor antagonist . It interacts with (lS,3S)-ACPD-sensitive sites and is used as an antidepressant agent .
Aplicaciones Científicas De Investigación
Neuropharmacology: Antidepressant Agent
Eglu: has been identified as a potent and competitive antagonist of the mGluR-2 receptor . It interacts with the (lS,3S)-ACPD-sensitive site with a Kd value of 66 μM. This interaction is significant because mGluR-2 receptors are involved in the modulation of neurotransmission and are potential targets for the treatment of depression. Eglu’s role as an antidepressant agent is a promising area of research, offering a potential new avenue for the development of antidepressant therapies.
Neurological Research: Synaptic Transmission Studies
In neuroscientific research, Eglu is used to study synaptic transmission. It selectively antagonizes (lS,3S)-ACPD-induced depressions of the monosynaptic component of the dorsal root ventral root potential (DRVRP), which is a measure of synaptic activity in the spinal cord . This application is crucial for understanding synaptic mechanisms and could lead to insights into neurological disorders where synaptic transmission is affected.
Psychophysics: User Experience Evaluation
Eglu: has been applied in psychophysical studies to evaluate user experience, particularly in the context of usability testing platforms like eGLU-box Pro . The integration of Eglu in such platforms can help in analyzing participants’ answers and interaction data, which is valuable for improving user interfaces and enhancing user satisfaction.
Cognitive Science: Memory and Learning
Research has shown that group II metabotropic glutamate receptors, which Eglu antagonizes, play a role in hippocampal long-term depression and spatial memory . By blocking these receptors, Eglu can be used to investigate the molecular mechanisms underlying memory formation and learning processes.
Pain Management: Antinociceptive Effects
Eglu: has been studied for its antinociceptive effects, which are the ability to reduce the sensation of pain. It participates in the cannabinoid-induced antinociception, which is the process by which cannabinoids provide pain relief . This application is particularly relevant for developing new pain management strategies.
Addiction Research: Modulating Drug-Induced Behaviors
In addiction research, Eglu is used to understand how metabotropic glutamate receptors influence drug-induced behaviors. For instance, it has been shown to inhibit the expression of conditioned hyperactivity in an amphetamine-associated environment by blocking group II metabotropic glutamate receptors . This is important for developing treatments for addiction.
Epilepsy Research: Seizure Modulation
Eglu: ’s antagonistic action on metabotropic glutamate receptors has implications for epilepsy research. It can modulate seizure activity, providing a tool for studying the pathophysiology of epilepsy and potentially leading to new therapeutic approaches .
Computational Neuroscience: Modeling Neurotransmitter Dynamics
Finally, Eglu can be used in computational neuroscience to model the dynamics of neurotransmitter systems. By understanding how Eglu interacts with metabotropic glutamate receptors, researchers can simulate and predict the effects of neurotransmitter modulation on neural circuits .
Mecanismo De Acción
Target of Action
Eglu, also known as Eglumetad or Eglumegad, is a research drug developed by Eli Lilly and Company . The primary targets of Eglu are the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system. They are involved in a variety of physiological functions, including learning, memory formation, and regulation of neuronal excitability .
Mode of Action
Eglu acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means that it binds to these receptors and activates them. It is unclear whether eglu directly interacts with dopamine d2 receptors . The activation of these receptors leads to changes in neuronal excitability with different amplitude and kinetics .
Biochemical Pathways
The activation of mGluR 2/3 receptors by Eglu affects several biochemical pathways. These receptors are linked to the inhibition of the cyclic AMP cascade and modulation of ion channels . The activation of these receptors can lead to the inhibition of neurotransmitter release, thus reducing neuronal excitability .
Result of Action
The activation of mGluR 2/3 receptors by Eglu has several molecular and cellular effects. In experiments on mice, Eglu was found to be as effective as diazepam for treating anxiety symptoms, but without producing any of the negative side effects of diazepam such as sedation and memory impairment . Eglu has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals .
Propiedades
IUPAC Name |
(2S)-2-amino-2-ethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBYZLHPIALCZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415504 | |
| Record name | EGLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eglu | |
CAS RN |
170984-72-2 | |
| Record name | EGLU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170984-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EGLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




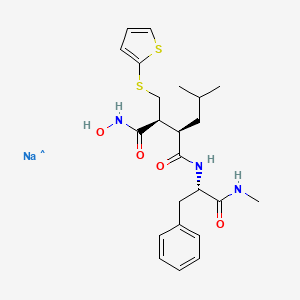
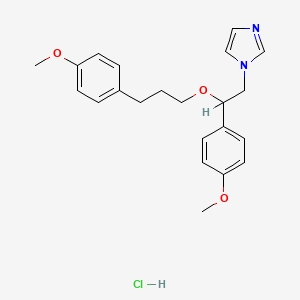
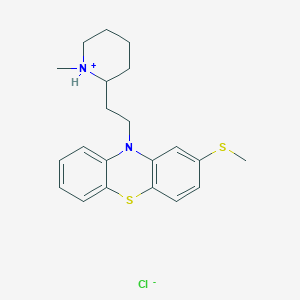
![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
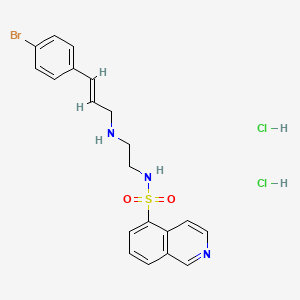
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)

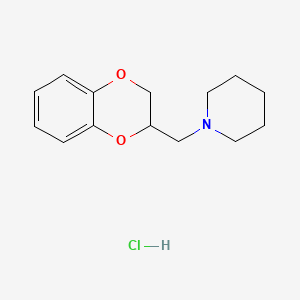
![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)



